

Analytical Methods for Detecting Fluoxapiprolin Residues in Crops: Application Notes and Protocols

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Compound of Interest

Compound Name: Fluoxapiprolin

Cat. No.: B13439095

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This document provides detailed application notes and protocols for the analysis of **fluoxapiprolin** residues in various agricultural crops. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, effective against a range of oomycete pathogens. Its use in agriculture necessitates sensitive and reliable analytical methods to monitor its residue levels in crops to ensure consumer safety and compliance with regulatory limits. The methods detailed below are designed to provide high-throughput and accurate quantification of **fluoxapiprolin** and its principal metabolites.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of the analytical methods for **fluoxapiprolin** in various crop matrices. These values are indicative of the method's sensitivity,

accuracy, and precision.

Table 1: Method Performance in Tomato

Parameter	Fluoxapiprolin	Metabolite: BDM-pyrazole	Metabolite: Pyrazole-acetic acid
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg[1]	0.01 mg/kg	0.01 mg/kg
Average Recovery (%)	>75%[2]	>75%[2]	>75%[2]
Relative Standard Deviation (RSD)	<20%[1]	<20%	<20%

Table 2: Method Performance in Cucumber

Parameter	Fluoxapiprolin	Metabolite: BDM-pyrazole	Metabolite: Pyrazole-acetic acid
Limit of Quantification (LOQ)	0.01 mg/kg[3]	0.01 mg/kg[3]	0.01 mg/kg[3]
Average Recovery (%)	>80%	>80%	>80%
Relative Standard Deviation (RSD)	<20%	<20%	<20%

Table 3: Method Performance in Other Crops (Grapes, Potatoes, Onions)

Crop	Parameter	Fluoxapiprolin
Grapes	LOQ	0.01 mg/kg
Average Recovery (%)	70-120%	
RSD (%)	<20%	
Potatoes	LOQ	0.01 mg/kg
Average Recovery (%)	70-120%	
RSD (%)	<20%	
Onions	LOQ	0.05 mg/kg[1]
Average Recovery (%)	>80%[1]	
RSD (%)	<20%[1]	

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is a modification of the original QuEChERS method and is suitable for a wide range of fruit and vegetable matrices.

Materials:

- Homogenized crop sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate. For pigmented crops like spinach or grapes, d-SPE tubes may also contain graphitized carbon black (GCB). For high-fat matrices, C18 sorbent may be included.

- 50 mL polypropylene centrifuge tubes
- High-speed centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt packet.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE cleanup tube.
- Shake the d-SPE tube for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- The resulting supernatant is the final extract.
- Filter the extract through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial for LC-MS/MS analysis.



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QuEChERS experimental workflow for crop sample preparation.

LC-MS/MS Analysis Protocol

Instrumentation:

- Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient Program:

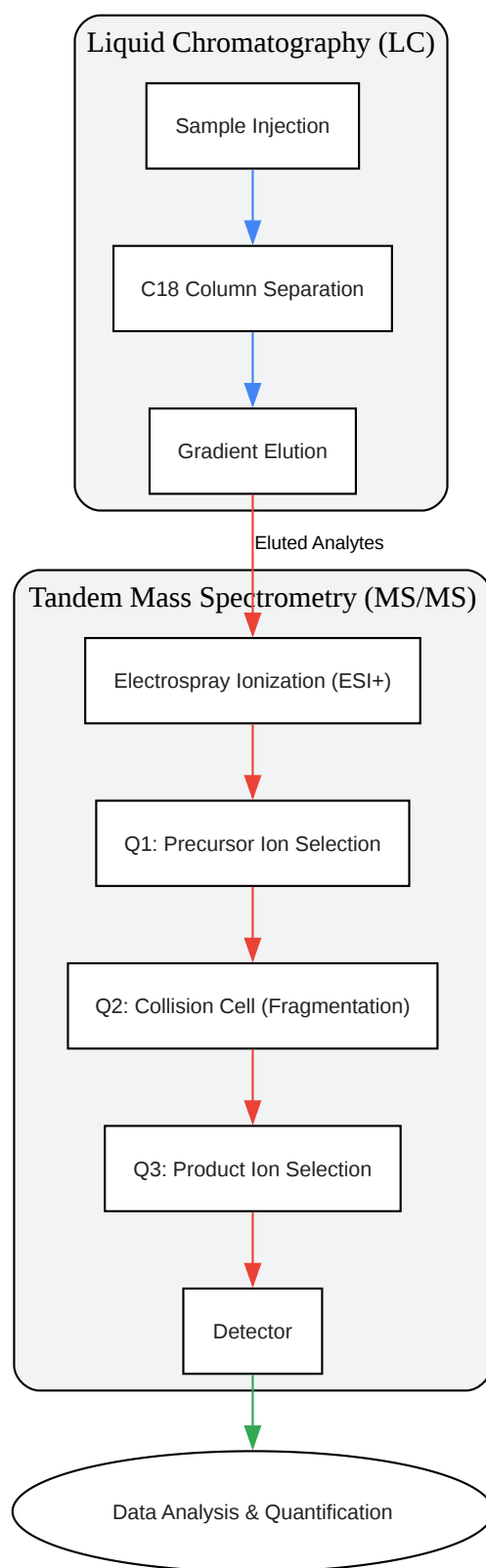
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Collision Energy 1 (eV)	Product Ion 2 (m/z) (Qualifier)	Collision Energy 2 (eV)
Fluoxapiprolin	484.1	225.1	25	184.1	35
Metabolite: BDM-pyrazole	358.1	145.1	20	117.1	30
Metabolite: Pyrazole-acetic acid	213.1	169.1	15	95.1	25

Note: Collision energies are instrument-dependent and may require optimization.



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Logical workflow of the LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to international guidelines such as SANTE/11312/2021 to ensure its suitability for the intended purpose. Key validation parameters include:

- **Linearity:** Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range. A correlation coefficient (r^2) of >0.99 is typically required.
- **Accuracy (Recovery):** Determined by analyzing blank samples spiked with known concentrations of **fluoxapiprolin** and its metabolites at different levels (e.g., LOQ and 10x LOQ). Mean recoveries should be within the range of 70-120%.^[4]
- **Precision (Repeatability):** Evaluated by analyzing multiple replicates of spiked samples on the same day. The relative standard deviation (RSD) should be $\leq 20\%$.^[4]
- **Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
- **Specificity:** The ability of the method to differentiate and quantify the analytes of interest from other components in the sample matrix. This is confirmed by the absence of interfering peaks in blank samples at the retention times of the target analytes.

Conclusion

The combination of QuEChERS extraction and LC-MS/MS analysis provides a robust, sensitive, and efficient method for the determination of **fluoxapiprolin** residues in a variety of crop matrices. The protocols and data presented here serve as a valuable resource for laboratories involved in pesticide residue monitoring and food safety analysis. Adherence to proper validation procedures is crucial to ensure the reliability of the analytical results.

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